[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol
Description
The compound [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol is a bicyclic monoterpenoid derivative featuring a norbornene-like framework (bicyclo[4.1.0]hept-2-ene) with stereospecific methyl groups (7,7-dimethyl) and a hydroxymethyl substituent at position 3. Its (1S,6R) configuration imparts distinct stereochemical and physicochemical properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
NATPOHWVZBGQEV-BDAKNGLRSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1C=C(CC2)CO)C |
Canonical SMILES |
CC1(C2C1C=C(CC2)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with a reducing agent to introduce the methanol group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Bicyclic Systems
Bicyclo[3.1.1]heptene Derivatives
2-[(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanol (Nopol) Structure: Pinane-based bicyclo[3.1.1] system with a hydroxymethyl group. Key Differences: The bicyclo[3.1.1] framework (pinane) introduces different ring strain and steric environments compared to the norbornene system. Nopol’s higher commercial availability (CAS 149253-41-8) suggests broader industrial applications, such as fragrance or polymer synthesis . Physical Properties: Molecular weight 152.23 g/mol (C10H16O), similar to the target compound. However, the pinane system may confer lower polarity due to reduced ring strain .
(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-methanol Structure: Nearly identical to nopol but with a methanol group directly attached to the bicyclic core.
Bicyclo[4.1.0]heptane Derivatives
(1S,3S,4R,6R)-4-Methoxy-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
- Structure : Shares the bicyclo[4.1.0] core but includes methoxy and additional methyl groups.
- Key Differences : The methoxy group increases electron density, altering reactivity in electrophilic substitutions. The compound’s molecular weight (184.28 g/mol, C11H20O2) reflects higher hydrophobicity compared to the target .
7-Oxabicyclo[4.1.0]hept-2-ene Derivatives
- Example : (1S,5S,6R)-2-Methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene.
- Key Differences : The oxygen atom in the ring enhances polarity and reactivity toward nucleophiles. Such derivatives are often explored in medicinal chemistry for antiparkinsonian activity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C10H16O | 152.23 | Not explicitly stated | Bicyclo[4.1.0], 7,7-dimethyl, (1S,6R) |
| Nopol | C10H16O | 152.23 | 149253-41-8 | Bicyclo[3.1.1], industrial applications |
| (1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-methanol | C10H16O | 152.23 | 6712-78-3 | Pinane core, stereospecific methanol |
| 4-Methoxy-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol | C11H20O2 | 184.28 | 363152-88-9 | Methoxy group, increased hydrophobicity |
Biological Activity
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula: CHO
- Molecular Weight: 168.25 g/mol
- CAS Number: 113003-13-7
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that certain bicyclic compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell membrane integrity and inhibition of bacterial enzyme activity.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in vitro and in vivo. It appears to modulate key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is believed to occur through the suppression of NF-kB signaling pathways.
Case Study: Anti-inflammatory Activity
In a study involving animal models of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
| Treatment | Paw Edema Reduction (%) | P-value |
|---|---|---|
| Control | 0 | - |
| Compound Treatment | 45 | <0.01 |
3. Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory processes.
- Modulation of Gene Expression: It can influence the expression levels of genes associated with inflammation and oxidative stress.
- Scavenging Free Radicals: The ability to neutralize free radicals contributes to its antioxidant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
